molecular formula C13H17N3 B1289327 3-Amino-4-(cyclohexylamino)benzonitrile CAS No. 123856-34-8

3-Amino-4-(cyclohexylamino)benzonitrile

Cat. No.: B1289327
CAS No.: 123856-34-8
M. Wt: 215.29 g/mol
InChI Key: OEZUJPYAPODPJG-UHFFFAOYSA-N
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Description

3-Amino-4-(cyclohexylamino)benzonitrile is an organic compound with the molecular formula C13H17N3. It is characterized by the presence of an amino group, a cyclohexylamino group, and a benzonitrile moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Safety and Hazards

The safety data sheet for 3-Amino-4-(cyclohexylamino)benzonitrile indicates that it should be handled in a well-ventilated place . It is advised to wear suitable protective clothing and avoid contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(cyclohexylamino)benzonitrile typically involves the reaction of 3,4-diaminobenzonitrile with cyclohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

3,4-Diaminobenzonitrile+CyclohexylamineThis compound\text{3,4-Diaminobenzonitrile} + \text{Cyclohexylamine} \rightarrow \text{this compound} 3,4-Diaminobenzonitrile+Cyclohexylamine→this compound

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(cyclohexylamino)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles like alkyl halides can react with the amino groups under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Conversion to primary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-Amino-4-(cyclohexylamino)benzonitrile is utilized in several scientific research fields:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-Amino-4-(cyclohexylamino)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-(methylamino)benzonitrile
  • 3-Amino-4-(ethylamino)benzonitrile
  • 3-Amino-4-(propylamino)benzonitrile

Uniqueness

3-Amino-4-(cyclohexylamino)benzonitrile is unique due to the presence of the cyclohexylamino group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

3-amino-4-(cyclohexylamino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c14-9-10-6-7-13(12(15)8-10)16-11-4-2-1-3-5-11/h6-8,11,16H,1-5,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEZUJPYAPODPJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=C(C=C(C=C2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of compound 3 (1.23 g, 5.01 mmol) in ethyl acetate (30 mL) and methanol (10 mL) was hydrogenated over 10% palladium on carbon (0.11 g) at 20 psi for 1 h. The reaction mixture was filtered and concentrated on a rotary evaporator to give compound 4 (1.07 g, 99%) as a red-brown solid. ESI-MS m/e 216.3 (M+1).
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.11 g
Type
catalyst
Reaction Step One
Yield
99%

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